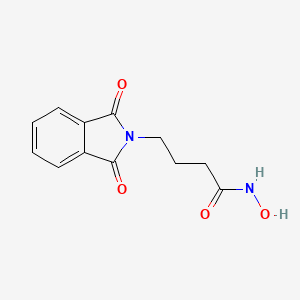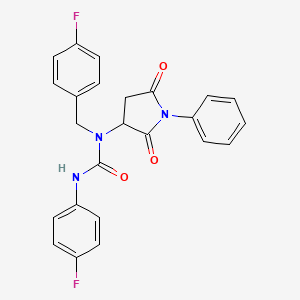
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide can be compared with other similar compounds, such as:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound has a similar structure but lacks the N-hydroxy group.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid: This compound has an additional carbon in the alkyl chain.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound contains a thiocarbamate group instead of the N-hydroxybutanamide moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-hydroxybutanamide |
InChI |
InChI=1S/C12H12N2O4/c15-10(13-18)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5,18H,3,6-7H2,(H,13,15) |
InChI Key |
IJYKBROCBRVRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {4-[(furan-2-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B11067400.png)

![(5E)-5-(anthracen-9-ylmethylidene)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11067408.png)

![4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B11067424.png)
![N-(2-{3-[(3,4-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B11067434.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B11067442.png)
![4,7-diamino-5-(4-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11067448.png)
![1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11067457.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11067459.png)
![ethyl (4-{[(3-methoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11067463.png)
![6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067471.png)
![1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11067476.png)
